molecular formula C19H21NO3 B3091425 Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217720-97-2

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B3091425
CAS RN: 1217720-97-2
M. Wt: 311.4 g/mol
InChI Key: KGXSGQZASRJLQA-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate is an organic compound belonging to the class of pyrrolidinecarboxylates. It is a white crystalline solid that is soluble in water and has an empirical formula of C17H21NO3. This compound is widely used in the fields of biochemistry, pharmacology, and chemical synthesis. It has been used for the synthesis of various pharmaceuticals, as an intermediate in the synthesis of other compounds, and as an inhibitor of enzymes.

Scientific Research Applications

Methyl (Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and chemical synthesis. It has been used for the synthesis of various pharmaceuticals, as an intermediate in the synthesis of other compounds, and as an inhibitor of enzymes. It has also been used in the synthesis of various heterocyclic compounds, such as benzimidazoles and pyridines, as well as in the synthesis of peptides.

Mechanism of Action

Methyl (Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to control the rate of a reaction, or to prevent a reaction from taking place at all.
Biochemical and Physiological Effects
Methyl (this compound)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various pharmaceuticals, and as an inhibitor of enzymes, which can have an indirect effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

Methyl (Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available compound. Another advantage is that it is soluble in water, which makes it easy to work with. A limitation is that it is not very stable and can degrade over time. Additionally, it may interact with other compounds in the reaction mixture, which can affect the outcome of the experiment.

Future Directions

Methyl (Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate has a wide range of potential applications in the fields of biochemistry, pharmacology, and chemical synthesis. Future research could focus on developing new synthetic methods for the synthesis of this compound, as well as exploring its potential therapeutic applications. Additionally, research could focus on further understanding its mechanism of action and its biochemical and physiological effects. Finally, research could focus on developing new methods for the synthesis of compounds related to this molecule, such as analogs and derivatives.

properties

IUPAC Name

methyl (2S,4S)-4-(4-benzylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)18-12-17(13-20-18)23-16-9-7-15(8-10-16)11-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXSGQZASRJLQA-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186515
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354487-01-6
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354487-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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